4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid
Description
Historical Context and Discovery
The development of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid represents part of the broader exploration of nitrobenzoic acid derivatives that gained prominence in organic chemistry research during the late twentieth and early twenty-first centuries. While specific documentation of the initial synthesis date remains limited in available literature, the compound appears in chemical databases with creation dates indicating systematic investigation beginning in the mid-2000s. The compound was first registered in PubChem databases in 2005, suggesting active research interest during this period.
The synthesis and characterization of this particular derivative likely emerged from systematic studies of aminonitrobenzoic acid compounds, which have been extensively investigated for their potential applications in medicinal chemistry and materials science. The incorporation of the hydroxypropyl chain represents a strategic modification designed to enhance solubility properties while maintaining the core functional characteristics of the nitrobenzoic acid framework. Research into similar compounds has demonstrated the importance of alkyl chain modifications in modulating biological activity and chemical reactivity patterns.
The compound's inclusion in various chemical supplier catalogs and research databases indicates sustained scientific interest, particularly in the context of biochemical probe development and synthetic methodology studies. The availability of this compound through multiple commercial sources suggests established synthetic routes and demonstrated utility in research applications.
Nomenclature and Chemical Classification
4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid belongs to the class of organic compounds known as nitrobenzoic acids and derivatives, specifically representing an aminosubstituted nitrobenzoic acid derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound name indicating the position and nature of each functional group substitution on the benzene ring. The primary name, 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid, precisely describes the molecular architecture with the amino group at position 4, the nitro group at position 3, and the carboxylic acid group completing the benzoic acid core structure.
Alternative nomenclature systems provide additional designation options, including the simplified form "4-((3-hydroxypropyl)amino)-3-nitrobenzoic acid" and the more descriptive "4-(3-hydroxypropylamino)-3-nitrobenzoic acid". Chemical suppliers and databases often employ variations such as "Benzoic acid, 4-[(3-hydroxypropyl)amino]-3-nitro-" following Chemical Abstracts Service naming conventions. These nomenclature variations reflect different systematic approaches while maintaining chemical accuracy and structural clarity.
The compound classification extends beyond simple nitrobenzoic acid derivatives to include categorization as an aromatic amine derivative and a substituted benzoic acid compound. The presence of multiple functional groups creates classification complexity, with the molecule simultaneously exhibiting characteristics of amino alcohols, nitroaromatic compounds, and carboxylic acids. This multifunctional nature contributes to the compound's diverse chemical behavior and potential applications across various research domains.
Chemical Registration Data and Identifiers
The chemical registration data for 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid provides comprehensive identification information essential for scientific research and commercial applications. The Chemical Abstracts Service registry number 306280-77-3 serves as the primary unique identifier, facilitating unambiguous compound identification across databases and literature. This registration number enables researchers to access consistent information regardless of nomenclature variations or database differences.
Table 1: Primary Chemical Identifiers
The Simplified Molecular Input Line Entry System representation "O=C(O)C1=CC=C(NCCCO)C(N+=O)=C1" provides a text-based structural description enabling computational analysis and database searching. The International Chemical Identifier "InChI=1S/C10H12N2O5/c13-5-1-4-11-8-3-2-7(10(14)15)6-9(8)12(16)17/h2-3,6,11,13H,1,4-5H2,(H,14,15)" offers standardized structural representation with connectivity information. The corresponding International Chemical Identifier Key "HXZJEJVVAPWYER-UHFFFAOYSA-N" provides a hashed identifier for efficient database operations.
Additional registration data includes DSSTox Substance Identification DTXSID401247790, facilitating integration with toxicology databases and regulatory systems. The compound appears in multiple commercial supplier databases with consistent identification information, supporting research accessibility and procurement processes.
Structural Isomers and Related Compounds
The structural landscape surrounding 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid includes numerous isomeric and related compounds that provide insight into structure-activity relationships and synthetic accessibility. Positional isomers represent the most direct structural relatives, with variations in the placement of functional groups on the benzene ring creating distinct chemical entities with potentially different properties.
Table 2: Related Nitrobenzoic Acid Derivatives
| Compound Name | Chemical Abstracts Service Number | Key Structural Difference | Molecular Formula |
|---|---|---|---|
| 3-Nitro-4-(propylamino)benzoic acid | 68740-31-8 | Propyl vs hydroxypropyl chain | C₁₀H₁₂N₂O₄ |
| 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | 59320-14-8 | Ethyl vs propyl chain length | C₉H₁₀N₂O₅ |
| 4-(Aminomethyl)-3-nitrobenzoic acid | 2372-51-2 | Methyl vs hydroxypropyl chain | C₈H₈N₂O₄ |
| 3-Hydroxy-4-nitrobenzoic acid | 619-14-7 | Hydroxy vs amino substitution | C₇H₅NO₅ |
The compound 3-Nitro-4-(propylamino)benzoic acid represents a close structural analog lacking the terminal hydroxyl group, demonstrating the impact of hydrogen bonding capability on molecular properties. This comparison highlights the significance of the hydroxyl functionality in determining solubility characteristics and potential biological interactions. The molecular weight difference of 16 daltons corresponds precisely to the additional oxygen atom, providing clear evidence of structural relationships.
Chain length variations appear in related compounds such as 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid, which contains a shorter two-carbon chain compared to the three-carbon hydroxypropyl substituent. This structural comparison enables investigation of chain length effects on chemical and biological properties, potentially informing structure-based design strategies. The systematic variation in alkyl chain length provides opportunities for structure-activity relationship studies.
Substitution pattern variations include compounds with different functional group arrangements, such as 3-Hydroxy-4-nitrobenzoic acid, which contains a hydroxyl group in place of the amino substituent. These positional and functional group modifications create a family of related compounds suitable for comparative studies and synthetic methodology development. The presence of similar compounds in various research contexts suggests established synthetic routes and demonstrated utility across multiple application domains.
The identification of these structural relationships provides valuable context for understanding the chemical behavior and potential applications of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid. The systematic structural variations enable researchers to explore the impact of specific functional groups and substitution patterns on overall molecular properties and biological activity.
Properties
IUPAC Name |
4-(3-hydroxypropylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c13-5-1-4-11-8-3-2-7(10(14)15)6-9(8)12(16)17/h2-3,6,11,13H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJEJVVAPWYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247790 | |
| Record name | 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306280-77-3 | |
| Record name | 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306280-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Synthesis from 4-Hydroxy-3-Nitrobenzoic Acid
The synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid typically involves the modification of 4-hydroxy-3-nitrobenzoic acid through amination with 3-hydroxypropylamine.
Reaction Steps:
Starting Material Preparation:
- 4-Hydroxy-3-nitrobenzoic acid is synthesized via nitration of 4-hydroxybenzoic acid using nitric acid under controlled temperatures (20–40°C) and catalytic amounts of alkali nitrites like sodium nitrite.
- The reaction forms a suspension, which is filtered, washed, and dried to yield high-purity 4-hydroxy-3-nitrobenzoic acid.
-
- The purified 4-hydroxy-3-nitrobenzoic acid is reacted with 3-hydroxypropylamine in an aqueous or organic solvent medium.
- The reaction is typically carried out under mild heating conditions (50–70°C) to facilitate the substitution of the hydroxyl group with the hydroxypropylamine moiety.
Reaction Conditions:
- Temperature: 50–70°C
- Solvent: Water or ethanol
- Catalyst: None required for direct amination
Alternative Synthetic Approaches
Direct Condensation Method:
In this method, 4-hydroxy-3-nitrobenzoic acid is directly condensed with 3-hydroxypropylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC). This approach may yield higher selectivity for the desired product.
Steps:
- Dissolve 4-hydroxy-3-nitrobenzoic acid in an organic solvent like dichloromethane.
- Add DCC and 3-hydroxypropylamine to initiate condensation.
- Stir at room temperature for several hours.
- Purify the final product by filtration and recrystallization.
Advantages:
- Enhanced yield due to selective coupling.
- Reduced formation of side products.
Analysis and Findings
Comparison of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|
| Nitration + Amination | ~85 | >98 | Moderate | Low |
| Direct Condensation | ~90 | >98 | Short | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(3-Formylpropyl)amino]-3-nitrobenzoic acid or 4-[(3-Carboxypropyl)amino]-3-nitrobenzoic acid.
Reduction: Formation of 4-[(3-Hydroxypropyl)amino]-3-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-hydroxybenzoic acid followed by amination with 3-hydroxypropylamine. The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Cholinesterase Inhibition
One of the significant biological applications of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid is its potential as a cholinesterase inhibitor. Studies have shown that derivatives of this compound exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism of action involves the binding of the compound to the active site of these enzymes, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions .
Neuroprotective Effects
Recent research indicates that analogs of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid may promote neuronal survival and regeneration. For instance, a study demonstrated that certain small molecule analogs could stimulate sensory ganglion neurons (SGNs), promoting synapse regeneration between SGNs and inner ear cells. This suggests a potential application in treating hearing loss and other neurodegenerative conditions .
Dye and Colorant Development
The compound has been explored for use in developing cationic dyes for keratin fibers, which are significant in textile and cosmetic industries. The unique properties of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid allow it to act as an effective colorant due to its ability to form stable complexes with various substrates .
Polymer Composite Materials
In material science, this compound can be integrated into polymer matrices to enhance their properties. Research has indicated that incorporating such compounds can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxypropylamino group may enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variants
(a) 3-((3-Aminopropyl)amino)-4-hydroxybenzoic Acid
- Structure: Differs by replacing the nitro group (position 3) with a hydroxyl (-OH) and substituting the hydroxypropyl group with an aminopropyl (-NH-(CH₂)₃-NH₂) chain .
- Applications : Identified as a metabolite in Acinetobacter baylyi ADP1, suggesting roles in microbial pathways .
(b) 4-((3-Aminopropyl)amino)-2-hydroxybenzoic Acid (SN0080)
- Structure: Hydroxyl group at position 2 and aminopropyl substituent at position 4 .
- Properties : The ortho-hydroxyl group may engage in intramolecular hydrogen bonding with the carboxylic acid, altering solubility and stability.
(c) 5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid
- Structure: Contains two nitro groups (positions 2 and 5) and a benzoylated amino-hydroxy moiety .
- Properties : Increased electron-withdrawing effects may enhance acidity but reduce solubility.
Hydroxypropyl-Containing Analogues
(a) 4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic Acid
- Structure : Pyrazole ring with a hydroxypropyl group and phenyl substituent .
- The phenyl group enhances lipophilicity compared to the target compound’s nitro-substituted aromatic ring .
(b) 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol 1-Xyloside
- Structure: A glycoside derivative with a hydroxypropylphenol moiety .
- Properties : The xyloside group significantly increases hydrophilicity, making it more water-soluble than the target compound.
Nitro-Substituted Benzoic Acid Derivatives
(a) 3-Nitro-4-aminobenzoic Acid
- Structure: Lacks the hydroxypropyl chain but retains nitro and amino groups.
- Properties: The amino group at position 4 introduces basicity, contrasting with the hydroxypropyl group’s hydrophilicity in the target compound.
(b) 5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid
Comparative Data Table
Key Research Findings
Synthetic Accessibility: The target compound and its analogues (e.g., SN0080, SN0124) are synthesized via regioselective amination and nitration, as demonstrated by Synthenova .
Reactivity Trends: The hydroxypropyl group in 4-(3-hydroxypropyl)phenol undergoes selective transesterification or etherification under catalytic conditions, suggesting similar reactivity for the target compound’s side chain .
Biological Relevance : Glucuronide derivatives (e.g., ) highlight the hydroxypropyl group’s role in enhancing metabolic conjugation .
Biological Activity
4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid
- Molecular Formula : C10H12N2O4
- CAS Number : 306280-77-3
The biological activity of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group is significant as it can undergo reduction, potentially leading to the formation of reactive intermediates that may interact with cellular components. The hydroxypropylamine moiety may enhance solubility and bioavailability, facilitating cellular uptake.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate receptor activity, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its therapeutic potential.
Anticancer Activity
A study evaluated the cytotoxic effects of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid on several cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest |
| HCT116 (Colon) | 10.8 | Inhibition of proliferation |
These findings indicate that the compound has promising anticancer properties, particularly against lung and breast cancer cells.
Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory effects were assessed using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The results showed that treatment with 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitro-group introduction and subsequent functionalization. For example, nitrobenzoic acid derivatives are often synthesized via nitration of benzoic acid precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) . The hydroxypropylamino group can be introduced via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DMF) and catalysts like NaBH₄ . Yield optimization involves monitoring reaction temperature (20–60°C) and stoichiometric ratios of reagents .
Q. What purification techniques are recommended for isolating 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid from reaction mixtures?
- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) and column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) are effective for isolating polar nitroaromatic compounds . Recrystallization using ethanol/water mixtures (1:3 v/v) at 4°C can further enhance purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Spectroscopy : FT-IR (nitro group: ~1520 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) , ¹H/¹³C NMR (aromatic protons: δ 7.5–8.5 ppm; hydroxypropyl chain: δ 1.5–3.5 ppm) .
- Chromatography : HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) for purity assessment .
- Elemental Analysis : Confirm empirical formula (C₁₀H₁₁N₂O₅) via combustion analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron-density distribution, identifying reactive sites (e.g., nitro group’s electrophilicity) . Molecular docking studies (AutoDock Vina) can predict interactions with biological targets, such as enzymes or receptors .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if single crystals are obtainable) .
- Dynamic Effects : Consider tautomerism or pH-dependent protonation states (e.g., carboxylic acid deprotonation in basic conditions) using variable-temperature NMR .
- Machine Learning : Apply tools like Chemometrics to detect outliers in spectral datasets .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing steric hindrance from the hydroxypropyl group?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to reduce steric crowding during amination .
- Catalyst Screening : Test Pd/C or Raney Ni for selective nitro-group reduction without affecting the hydroxypropyl chain .
- Process Control : Implement flow chemistry reactors to enhance mass transfer and reduce side reactions .
Safety and Handling
Q. What are the critical safety protocols for handling 4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders .
- Storage : Keep in amber glass vials at 2–8°C to prevent nitro-group degradation .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
